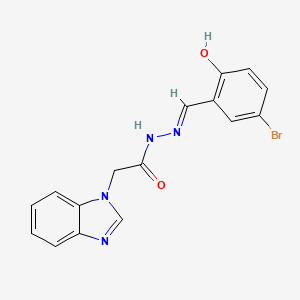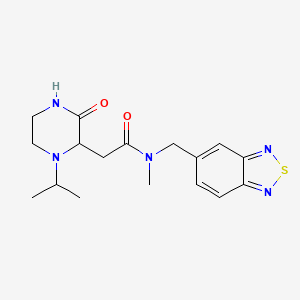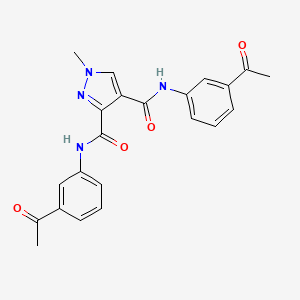
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide, also known as BHAA, is a novel organic compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. BHAA is a hydrazone derivative of 5-bromo-2-hydroxybenzaldehyde and 1H-benzimidazole-1-carbohydrazide, and its chemical structure is shown below.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide involves the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide induces apoptosis by activating the intrinsic and extrinsic pathways, leading to the activation of caspases and the cleavage of PARP. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide also induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 and CDK1 expression and upregulating p21 and p27 expression. Furthermore, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide inhibits angiogenesis and metastasis by suppressing the expression of VEGF and MMPs, respectively.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and DNA damage. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide reduces the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduces the expression of iNOS and COX-2. Furthermore, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide protects DNA from oxidative damage and enhances DNA repair mechanisms.
Advantages and Limitations for Lab Experiments
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has several advantages as a research tool, including its ease of synthesis, high purity, and stability. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide is also highly soluble in organic solvents, making it suitable for various analytical techniques such as HPLC and NMR spectroscopy. However, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has some limitations, including its potential toxicity and side effects, which require careful handling and monitoring. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide also requires further optimization of its synthesis and purification methods to obtain higher yields and purity.
Future Directions
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has several potential future directions for scientific research, including the development of new derivatives and analogs with improved anticancer activity and selectivity. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide can also be used as a scaffold for the design and synthesis of new drugs and therapies for various diseases, including cancer, inflammation, and microbial infections. Furthermore, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide can be used as a probe for studying various cellular pathways and molecular targets involved in cancer progression and metastasis. Finally, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide can be used in the development of new materials and sensors for various applications in nanotechnology and environmental science.
Conclusion:
In conclusion, 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide, or 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide, is a novel organic compound that has attracted significant attention in scientific research due to its potential applications in various fields. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential anticancer, antimicrobial, antifungal, and antioxidant properties, and its mechanism of action involves the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has several advantages as a research tool, including its ease of synthesis, high purity, and stability, but also has some limitations that require careful handling and monitoring. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has several potential future directions for scientific research, including the development of new derivatives and analogs with improved activity and selectivity, and the use as a probe for studying various cellular pathways and molecular targets.
Synthesis Methods
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide can be synthesized through a simple one-pot reaction between 5-bromo-2-hydroxybenzaldehyde and 1H-benzimidazole-1-carbohydrazide in the presence of a suitable catalyst and solvent. The reaction mechanism involves the formation of a Schiff base intermediate, which is subsequently reduced to the final product by the hydrazine moiety of the carbohydrazide. The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has been optimized using various reaction parameters such as temperature, time, and catalyst concentration to obtain high yields and purity.
Scientific Research Applications
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential applications in medicinal chemistry, particularly as a promising anticancer agent. Several studies have shown that 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. 2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide has also been investigated for its antimicrobial, antifungal, and antioxidant properties, which make it a potential candidate for the development of new drugs and therapies.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-12-5-6-15(22)11(7-12)8-19-20-16(23)9-21-10-18-13-3-1-2-4-14(13)21/h1-8,10,22H,9H2,(H,20,23)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNIDJZSIKKHF-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6125831.png)

![2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B6125843.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylpropanohydrazide](/img/structure/B6125845.png)
![5-[(benzylthio)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6125853.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B6125871.png)


![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6125885.png)
![2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6125887.png)
![3-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6125895.png)

![methyl 5-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6125922.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B6125940.png)